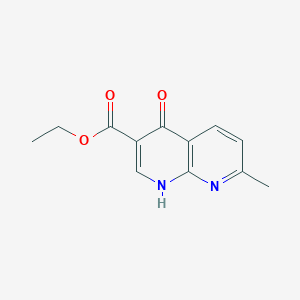

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-11-8(10(9)15)5-4-7(2)14-11/h4-6H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXWNJGVBKCXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927708 | |

| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-96-9, 35482-56-5 | |

| Record name | 2-Methyl-5-hydroxy-6-ethoxycarbonyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic organic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound, also known as Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, possesses the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . The structure features a fused bicyclic system composed of two pyridine rings, with a methyl group at position 7, a hydroxyl group (in its tautomeric keto form) at position 4, and an ethyl carboxylate group at position 3.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 13250-96-9 |

| PubChem CID | 5373687 |

| IUPAC Name | This compound |

| Tautomeric Form | Predominantly exists in the 4-oxo form: ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Synthesis of this compound

The primary synthetic route to this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

-

2-amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Ethanol

Procedure:

-

Condensation: A mixture of 2-amino-6-methylpyridine and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 120-130°C for approximately 2 hours. This step results in the formation of the intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, with the elimination of ethanol. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the condensation step is added to a pre-heated high-boiling point solvent, such as Dowtherm A, at a temperature of approximately 250°C. The reaction mixture is maintained at this temperature for 15-30 minutes to facilitate the intramolecular cyclization, leading to the formation of the 1,8-naphthyridine ring system.

-

Isolation and Purification: Upon cooling, the product, this compound, precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent, such as ethanol, to remove any remaining high-boiling solvent and other impurities. Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activities of the 1,8-Naphthyridine Scaffold

While specific quantitative biological data for this compound is not extensively reported in the literature, the 1,8-naphthyridine core is a well-established pharmacophore with a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of more complex and biologically active molecules, most notably nalidixic acid, a quinolone antibiotic.

Antimicrobial Activity

Many 1,8-naphthyridine derivatives exhibit potent antibacterial activity. The primary mechanism of action for many of these compounds, including the quinolone antibiotics derived from this scaffold, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Anti-inflammatory Activity

Certain derivatives of 1,8-naphthyridine have demonstrated anti-inflammatory properties. The mechanism for this activity can involve the modulation of key inflammatory signaling pathways. For instance, some 1,8-naphthyridine-2-carboxamide derivatives have been shown to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.[1]

Anticancer Activity

The 1,8-naphthyridine scaffold is also being explored for its anticancer potential. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells, and the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer.[2]

| Derivative Class | Target Cancer Cell Lines | Reported IC₅₀ Values (μM) |

| 1,8-Naphthyridine-3-carboxamides | Breast (HBL-100), Oral (KB), Colon (SW-620) | 1.37 - 3.7[3] |

| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Various cancer cell lines | Varies by compound[4] |

| Halogenated 1,8-naphthyridine-3-caboxamides | MIAPaCa, K-562 | 0.41 - 0.77[5] |

| 1,8-Naphthyridine-C-3'-heteroaryl derivatives | PA-1, SW620 | 0.41 - 1.4[5] |

Note: The IC₅₀ values are for various derivatives of the 1,8-naphthyridine scaffold and not for this compound itself.

Conclusion

This compound is a valuable heterocyclic compound, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its synthesis is well-established through the Gould-Jacobs reaction. While direct biological data on this specific ester is limited, the broader 1,8-naphthyridine class of compounds demonstrates significant potential in the development of new antimicrobial, anti-inflammatory, and anticancer agents. Further research into the direct biological activities of this compound and the synthesis of novel derivatives is warranted to fully explore its therapeutic potential.

References

- 1. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes such as DNA replication and cell signaling pathways essential for tumor growth and survival.[5][6]

Mechanisms of Action

Kinase Inhibition: A primary mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Key kinase targets for 1,8-naphthyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), and Casein Kinase 2 (CK2).[5][6][7][8][9] Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[10][11]

DNA Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives function as topoisomerase inhibitors.[10] Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, the derivatives can induce DNA strand breaks, leading to genomic instability and triggering programmed cell death in rapidly dividing cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of various 1,8-naphthyridine derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro anticancer activity of selected 1,8-naphthyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |

| Compound 17 | KB (Oral) | 3.7 | [1] |

| Compound 22 | SW-620 (Colon) | 3.0 | [1] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [2] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [2] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [2] |

| Compound 29 | SW620 (Colon) | 1.4 | [2] |

| Compound 16 | HeLa (Cervical) | 0.7 | [10][12] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [10][12] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [10][12] |

| Derivative 5b | MCF-7 (Breast) | 11.25 | [3] |

| Derivative 5e | MCF-7 (Breast) | 13.45 | [3] |

| Derivative 5b | A549 (Lung) | 23.19 | [3] |

| Derivative 5e | A549 (Lung) | 26.24 | [3] |

| Derivative 5b | SiHa (Cervical) | 29.22 | [3] |

| Derivative 5e | SiHa (Cervical) | 30.18 | [3] |

| CX-4945 | Various | Ki = 0.38 nM | [9] |

| Compound 15 | ALK5 Autophosphorylation | 6 nM | [8] |

| Compound 19 | ALK5 Autophosphorylation | 4 nM | [8] |

| Compound 12 | EGFRWT | 14.5 nM | [7] |

| Compound 12 | EGFRT790M | 35.4 nM | [7] |

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of kinase inhibition by 1,8-naphthyridine derivatives, leading to the disruption of cancer cell signaling.

References

- 1. 2.7. Plaque reduction assay [bio-protocol.org]

- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, a key intermediate in the synthesis of Nalidixic acid, the first of the quinolone antibiotics.[1] This document details the discovery and synthesis of this compound, with a focus on the widely employed Gould-Jacobs reaction.[2][3] While the primary significance of this molecule lies in its role as a synthetic precursor, this guide also briefly discusses the broader biological context of the 1,8-naphthyridine scaffold. Detailed experimental protocols for its synthesis are provided, along with a workflow diagram for clarity.

Introduction

This compound (CAS No: 13250-96-9) is a heterocyclic organic compound belonging to the 1,8-naphthyridine class.[4] Its discovery is intrinsically linked to the development of Nalidixic acid in the early 1960s.[5] The 1,8-naphthyridine core has since become a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] This guide will focus on the foundational synthesis of this important intermediate.

Synthesis

The most common and historically significant method for synthesizing this compound is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[3]

Reaction Scheme

The synthesis can be summarized in the following two steps:

-

Condensation: 2-Amino-6-methylpyridine reacts with diethyl ethoxymethylenemalonate to form an intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[2]

-

Cyclization: The intermediate undergoes thermal cyclization to yield this compound.[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on the principles of the Gould-Jacobs reaction as described in the literature.[2][7]

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Ethanol

Procedure:

Step 1: Condensation

-

In a reaction vessel, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[7]

-

Heat the mixture with stirring. An exothermic reaction should be observed.

-

Maintain the temperature at approximately 90°C until the reaction is complete (monitoring by TLC is recommended).[7]

-

Cool the reaction mixture to room temperature. The crude intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate, may be used directly in the next step or purified.

Step 2: Cyclization

-

In a separate reaction vessel, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature for a period sufficient to complete the cyclization (typically 15-30 minutes). The product will precipitate from the hot solution.

-

Allow the mixture to cool.

-

Filter the precipitated solid and wash with a suitable solvent (e.g., ethanol) to remove the high-boiling point solvent.

-

Dry the product, this compound, under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 13250-96-9 |

| Appearance | Pale buff crystalline powder (as Nalidixic acid) |

| Melting Point | 229-230 °C (for Nalidixic acid) |

| Solubility | Sparingly soluble in common organic solvents |

Note: Some data pertains to the final product, Nalidixic acid, as data for the intermediate is limited.[8]

Biological Activity and Mechanism of Action

There is a notable lack of specific data on the biological activity and mechanism of action of this compound itself. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of Nalidixic acid.[2]

The broader class of 1,8-naphthyridine derivatives, however, exhibits a wide spectrum of pharmacological activities.[6] The most prominent of these is the antibacterial action of the quinolone family, which includes Nalidixic acid. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1]

Other reported activities for various 1,8-naphthyridine derivatives include:

-

Anticancer activity: Some derivatives have shown cytotoxicity against various cancer cell lines.

-

Anti-inflammatory activity: Certain compounds have demonstrated anti-inflammatory properties.

-

Antiviral activity: Antiviral effects have also been reported for some derivatives.

It is plausible that this compound may possess some level of these activities, but this has not been a significant area of research.

Due to the absence of specific studies on the mechanism of action for this intermediate, a signaling pathway diagram cannot be provided.

Conclusion

This compound is a historically and synthetically important molecule, serving as a crucial stepping stone in the production of Nalidixic acid and, by extension, the development of the vast field of quinolone antibiotics. Its synthesis via the Gould-Jacobs reaction is a classic example of heterocyclic chemistry. While its own biological profile remains largely unexplored, the versatile 1,8-naphthyridine scaffold to which it belongs continues to be a fertile ground for the discovery of new therapeutic agents. Further investigation into the potential intrinsic biological activities of this and similar intermediates could be a worthwhile endeavor for future research.

References

- 1. mdpi.com [mdpi.com]

- 2. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is not extensively available in current scientific literature. This guide provides a comprehensive overview of the putative mechanisms based on the well-documented biological activities of the broader 1,8-naphthyridine class of compounds, to which it belongs. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of pharmacological effects, including potent anticancer and anti-inflammatory activities.[1]

Core Putative Mechanisms of Action

The therapeutic effects of 1,8-naphthyridine derivatives are believed to stem from their ability to interfere with fundamental cellular processes, primarily through the induction of apoptosis in cancer cells and the modulation of inflammatory pathways. The core putative mechanisms are detailed below.

Anticancer Activity: Induction of Apoptosis

A significant body of research points to the pro-apoptotic capabilities of 1,8-naphthyridine derivatives in various cancer cell lines.[1] This programmed cell death is thought to be triggered through several key molecular pathways:

-

Topoisomerase II Inhibition: Certain 1,8-naphthyridine derivatives have been shown to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[2][3] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.

-

Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a potent inhibitor of various protein kinases that are often dysregulated in cancer.[4][5][6][7] These include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Fibroblast Growth Factor Receptors (FGFRs)

-

Casein Kinase 2 (CK2)

-

c-Met Kinase

-

Phosphoinositide-dependent Kinase 1 (PDK1) By blocking the activity of these kinases, these compounds can disrupt critical signaling pathways involved in cell growth, proliferation, and survival.

-

Anti-inflammatory Activity

The anti-inflammatory properties of 1,8-naphthyridine derivatives are primarily attributed to their ability to modulate the production and secretion of inflammatory mediators.[4][8] Studies on various derivatives have demonstrated a reduction in the levels of pro-inflammatory cytokines and chemokines, suggesting an interference with inflammatory signaling cascades.

Quantitative Data on Related 1,8-Naphthyridine Derivatives

While specific quantitative data for this compound is not available, the following tables summarize the cytotoxic activities of other 1,8-naphthyridine derivatives against various cancer cell lines, providing a benchmark for the potential potency of this compound class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [8] |

| Compound 17 | KB (Oral) | 3.7 | [8] |

| Compound 22 | SW-620 (Colon) | 3.0 | [8] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [9] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [9] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [9] |

| Compound 29 | SW620 (Colon) | 1.4 | [9] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [9] |

| Compound 5j | HeLa (Cervical) | 6.4 | [10] |

| Compound 5k | MCF-7 (Breast) | 2.03 | [10] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][2]

Materials:

-

Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[10]

Materials:

-

Cell culture reagents as in Protocol 1.

-

LDH Cytotoxicity Assay Kit (commercially available).

-

96-well flat-bottom plates.

-

Microplate reader.

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol.

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate at 1500 rpm.

-

Carefully transfer the supernatant to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).

-

-

Data Acquisition:

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).

-

Visualizations

The following diagrams illustrate the putative signaling pathways and a general experimental workflow.

Caption: Putative anticancer signaling pathways of 1,8-naphthyridine derivatives.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Naphthyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the therapeutic potential of naphthyridine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in their drug discovery and development efforts.

Naphthyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents.[1][2] Some have also shown potential in treating neurological disorders such as Alzheimer's disease.[2] The versatility of the naphthyridine core allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological properties.[1] Several naphthyridine-based compounds have entered clinical trials, highlighting their significance in modern drug discovery.[1]

Data Presentation: Biological Activities of Naphthyridine Derivatives

The following tables summarize the in vitro biological activities of various naphthyridine derivatives, providing a comparative overview of their potency against different targets and cell lines.

Table 1: Anticancer Activity of Naphthyridine Derivatives (IC50 values in µM)

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 1,8-Naphthyridine Derivatives | |||

| Compound 16 | HeLa (Cervical) | 0.7 | [3][4] |

| HL-60 (Leukemia) | 0.1 | [3][4] | |

| PC-3 (Prostate) | 5.1 | [3][4] | |

| Compound 15 | HeLa (Cervical) | 2.3 | [3] |

| HL-60 (Leukemia) | 0.8 | [3] | |

| PC-3 (Prostate) | 11.4 | [3] | |

| Compound 14 | HeLa (Cervical) | 2.6 | [3] |

| HL-60 (Leukemia) | 1.5 | [3] | |

| PC-3 (Prostate) | 2.7 | [3] | |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |

| K-562 (Leukemia) | 0.77 | [5] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [5] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |

| SW620 (Colorectal) | 1.4 | [5] | |

| Derivative 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [6] |

| A549 (Lung) | 23.19 ± 0.45 | [6] | |

| SiHa (Cervical) | 29.22 ± 0.35 | [6] | |

| Derivative 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [6] |

| A549 (Lung) | 26.24 ± 0.41 | [6] | |

| SiHa (Cervical) | 30.18 ± 0.39 | [6] | |

| 1,6- & 1,7-Naphthyridine Derivatives | |||

| Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [7] |

| HeLa (Cervical) | 13.2 ± 0.7 | [7] | |

| HL-60 (Leukemia) | 8.9 ± 2.2 | [7] | |

| 1,5-Naphthyridine Derivatives | |||

| 2-Chloro-1,5-naphthyridines (4a-7c) | Cancer Cell Lines | 0.25 - 0.36 | [8] |

Table 2: Antimicrobial Activity of Naphthyridine Derivatives (MIC values)

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 1,8-Naphthyridine Derivatives | | | | Brominated derivatives 31b & 31f | Bacillus subtilis (resistant) | 1.7 - 13.2 |[9] | | Benzo[h][1][3]Naphthyridine Derivatives | | | | Compounds 5, 6, 7, 9, 10, 11, 13 | Mycobacterium tuberculosis | 12.5 - 15.6 |[10] | | 1,5-Naphthyridine Silver(I) Complexes | | | | Complex 92c | Candida spp. | 0.78 - 6.25 |[9] | | Complexes 92a-c | Bacteria | 2.5 - 100 |[9] | | 1,5-Naphthyridine Alkaloids | | | | Canthin-6-one 93a | Methicillin-resistant S. aureus | 0.98 |[9] | | | Candida albicans | 3.91 |[9] | | 10-methoxycanthin-6-one 93b | Methicillin-resistant S. aureus | 3.91 |[9] | | | Candida albicans | 7.81 |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of naphthyridine compounds.

Synthesis of the Naphthyridine Core

The versatile naphthyridine scaffold can be synthesized through various methods. The Friedländer annulation and the Gould-Jacobs reaction are two widely employed and effective strategies.

1. Friedländer Synthesis of 1,8-Naphthyridines (Solvent-Free Grinding Method) [11]

This protocol offers an environmentally benign and efficient method for the synthesis of 1,8-naphthyridine derivatives.

-

Materials:

-

2-aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Mortar and pestle

-

Cold water

-

Filtration apparatus

-

Appropriate solvent for recrystallization

-

-

Procedure:

-

In a mortar, combine 2-aminonicotinaldehyde (1 equivalent), the active methylene compound (1 equivalent), and CeCl₃·7H₂O (1 equivalent).

-

Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add cold water to the reaction mixture.

-

Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the desired 1,8-naphthyridine derivative.

-

2. Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis (Conventional Thermal Method) [1]

This classical method is effective for the preparation of 4-hydroxy-1,5-naphthyridines.

-

Materials:

-

3-aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

-

Procedure:

-

Condensation: In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent. Add diethyl ethoxymethylenemalonate (1 equivalent) to the solution. Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 1-2 hours to form the intermediate vinylogous amide.

-

Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Heat the mixture to a high temperature (typically 240-260 °C) and maintain it under reflux for 30-60 minutes to effect the intramolecular cyclization.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, ether) to obtain the crude 4-hydroxy-1,5-naphthyridine derivative. Further purification can be achieved by recrystallization.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete cell culture medium

-

Naphthyridine compounds to be tested

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action: Topoisomerase II Inhibition Assay

Some naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Naphthyridine compounds to be tested

-

Loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled DNA, and the test naphthyridine compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of Topoisomerase II enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel electrophoresis to separate the different forms of DNA (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.

-

Analysis: The inhibition of Topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA compared to the no-drug control. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) can be determined.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by naphthyridine compounds and a general experimental workflow for their evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. connectjournals.com [connectjournals.com]

The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the structure-activity relationships (SAR) of 7-methyl-1,8-naphthyridine derivatives, a key subset with significant therapeutic potential. These compounds have been extensively investigated for their anticancer, antimicrobial, and kinase inhibitory properties.[3][4][5] This document provides an in-depth analysis of their SAR, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

Derivatives of 7-methyl-1,8-naphthyridine have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies reveal that substitutions at different positions on the naphthyridine core significantly influence their anticancer potency.

A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with varying substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7).[6] Several of these compounds exhibited IC50 values in the low micromolar range, indicating promising cytotoxicity.[6]

Another study on a broader range of naphthyridine derivatives, including those with a methyl group at other positions, highlighted the importance of substituents at the C2, C5, C6, and C7 positions for cytotoxicity in human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[7] For instance, compounds with a naphthyl ring at the C2 position showed increased cytotoxicity.[7][8]

Quantitative Data: Anticancer Activity of 7-Methyl-1,8-Naphthyridine and Related Derivatives

| Compound ID | R1 (Position 2) | R2 (Position 3) | Cell Line | IC50 (µM) | Reference |

| 3f | Phenyl | -(CH2)2-N(CH3)2 | MCF7 | 6.53 | [6] |

| 6f | Phenyl | 4-Methylpiperazin-1-yl | MCF7 | 7.88 | [6] |

| 8c | Phenyl | 4-Phenylpiperazin-1-yl | MCF7 | 7.89 | [6] |

| 10b | Phenyl | 4-Hydroxypiperidin-1-yl | MCF7 | 7.79 | [6] |

| 47 | Not specified | Halogen substituted carboxamide | MIAPaCa | 0.41 | [9] |

| 47 | Not specified | Halogen substituted carboxamide | K-562 | 0.77 | [9] |

| 36 | Not specified | Halogen substituted carboxamide | PA-1 | 1.19 | [9] |

| 29 | Not specified | C-3'-heteroaryl | PA-1 | 0.41 | [9] |

| 29 | Not specified | C-3'-heteroaryl | SW620 | 1.4 | [9] |

| 16 | Naphthyl | Not specified | HeLa | 0.7 | [7][8] |

| 16 | Naphthyl | Not specified | HL-60 | 0.1 | [7][8] |

| 16 | Naphthyl | Not specified | PC-3 | 5.1 | [7][8] |

Antimicrobial Activity

The 1,8-naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[3] Consequently, many 7-methyl-1,8-naphthyridine derivatives have been explored for their antimicrobial properties.

A study focused on 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring, which were investigated as potential DNA-gyrase inhibitors.[3] Many of these compounds showed selective activity against resistant strains of Bacillus subtilis. The introduction of a bromine atom at the C6 position of the naphthyridine scaffold was found to enhance antibacterial activity.[3]

Another area of investigation is the potential of 1,8-naphthyridine derivatives to modulate the activity of existing antibiotics.[10] While some derivatives did not exhibit direct antibacterial activity, they were able to potentiate the effect of fluoroquinolones against multi-resistant bacterial strains, suggesting a synergistic interaction.[10]

Quantitative Data: Antimicrobial Activity of 7-Methyl-1,8-Naphthyridine Derivatives

| Compound Class | Modification | Target Organism | MIC (µg/mL) | Reference |

| 1,8-Naphthyridine-3-carbonitrile | ANC-4 (Ethyl substitution on phenyl ring) | M. tuberculosis H37Rv | 12.5 | [11] |

| 1,8-Naphthyridine-3-carbonitrile | ANA-12 (5-nitrofuran on piperazine) | M. tuberculosis H37Rv | 6.25 | [11] |

| 1,8-Naphthyridine-3-carbonitrile | ANA-7, 8, 10 (Electron-withdrawing groups) | M. tuberculosis H37Rv | 12.5 | [11] |

Kinase Inhibition

The 1,8-naphthyridine scaffold has also been identified as a promising framework for the development of kinase inhibitors.[12] While specific data on 7-methyl derivatives is limited in the provided search results, a related 1,7-naphthyridine scaffold has been shown to be a potent inhibitor of PIP4K2A, a lipid kinase implicated in cancer.[13] The SAR for these compounds highlighted the importance of a hydrogen bond between a naphthyridine nitrogen and the kinase hinge motif, as well as π-π stacking interactions.[13] This suggests that the nitrogen atoms in the 1,8-naphthyridine core of 7-methyl derivatives could similarly participate in key interactions with kinase active sites.

Experimental Protocols

Synthesis of 2-phenyl-7-methyl-1,8-naphthyridine derivatives

A general procedure for the synthesis of the anticancer compounds listed in Table 1 involves a multi-step reaction sequence. While the full detailed protocol is proprietary to the cited research, a representative workflow is as follows:

Caption: Synthetic workflow for 2-phenyl-7-methyl-1,8-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized naphthyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

-

Cell Seeding: Human cancer cell lines (e.g., MCF7, HeLa, HL-60, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[11]

-

Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium to a specific optical density.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activity of 7-methyl-1,8-naphthyridine derivatives can be attributed to their interaction with various cellular targets and pathways.

Inhibition of DNA Gyrase and Topoisomerase II

A primary mechanism of action for the antimicrobial and some anticancer effects of 1,8-naphthyridine derivatives is the inhibition of type II topoisomerases, such as DNA gyrase in bacteria and topoisomerase II in eukaryotic cells.[3][10] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and ultimately cell death.

Caption: Mechanism of action via DNA gyrase inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. This ethyl ester derivative serves as a key intermediate in the synthesis of more complex molecules and novel drug candidates.

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[1][2] This classical method involves the condensation of an aminopyridine derivative with a substituted malonic ester, followed by a thermal cyclization.[1] Specifically, for the target molecule, the reaction utilizes 2-amino-4-methylpyridine and diethyl ethoxymethylenemalonate (DEEM). The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the pyridine derivative. The subsequent high-temperature intramolecular cyclization of the resulting intermediate yields the desired 4-hydroxy-1,8-naphthyridine core.[1] The 4-hydroxy group of the product exists in tautomeric equilibrium with its 4-oxo form.

The protocol outlined below provides a detailed procedure for the synthesis, purification, and characterization of this compound, offering a reliable method for obtaining this valuable synthetic intermediate for applications in medicinal chemistry and drug discovery.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [3] |

| Molecular Weight | 232.24 g/mol | [3] |

| CAS Number | 13250-96-9 | [3] |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | Not explicitly found in searches | |

| Purity | >95% (typical for this method) | [4] |

| Yield | Variable, depends on conditions | General knowledge |

Experimental Protocol

Synthesis of this compound via Gould-Jacobs Reaction

This protocol details the two-step synthesis involving the initial condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by thermal cyclization.

Materials:

-

2-Amino-4-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Ethanol

-

Hexane

-

Standard laboratory glassware and heating apparatus (heating mantle, condenser)

-

Magnetic stirrer

Procedure:

Step 1: Condensation of 2-Amino-4-methylpyridine and DEEM

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, may crystallize upon cooling.

-

Wash the crude intermediate with hexane to remove any unreacted DEEM and other impurities. The intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether (approximately 10 times the weight of the intermediate) in a round-bottom flask equipped with a condenser and a thermometer.

-

Heat the mixture with vigorous stirring to 240-250 °C. The cyclization reaction is typically complete within 30-60 minutes at this temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to below 100 °C.

-

Add hexane to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling point solvent.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be determined.

Visualizations

Synthesis Workflow

Caption: Gould-Jacobs synthesis of the target compound.

References

Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Introduction

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a core structural motif in various biologically active molecules, exhibiting a wide range of pharmacological activities. This document provides a detailed protocol for the synthesis of this target compound via the Gould-Jacobs reaction, a classical and effective method for the preparation of 4-hydroxyquinoline and its bioisosteres.[1] The synthesis involves a two-step process commencing with the condensation of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to yield the final product.

Reaction Scheme

The overall synthesis is depicted in the following reaction scheme:

Step 1: Condensation 2-amino-4-methylpyridine + Diethyl ethoxymethylenemalonate → Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate

Step 2: Thermal Cyclization Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate → this compound

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Sigma-Aldrich |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |

Step 1: Synthesis of Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

-

Heat the reaction mixture at 110-120°C for 2 hours with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting crude product, Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate, can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

In a separate round-bottom flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere.

-

Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 250°C for 30 minutes.

-

Monitor the completion of the cyclization reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Upon cooling, the product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

-

Dry the final product in a vacuum oven at 60°C.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-Amino-4-methylpyridine | 10.81 g (0.1 mol) |

| Diethyl ethoxymethylenemalonate | 21.62 g (0.1 mol) |

| Reaction Conditions | |

| Step 1 Temperature | 110-120°C |

| Step 1 Time | 2 hours |

| Step 2 Temperature | 250°C |

| Step 2 Time | 30 minutes |

| Product Characterization | |

| Chemical Formula | C₁₂H₁₂N₂O₃[2] |

| Molar Mass | 232.24 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 70-80% |

Visualizations

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Gould-Jacobs Reaction Mechanism

Caption: Mechanism of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.

References

Application Notes and Protocols for the NMR Analysis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate CAS Number: 13250-96-9 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol

(Structure for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Data

The following tables are structured for the presentation of ¹H and ¹³C NMR data. The assignments are based on the chemical structure of this compound. Experimental values should be populated upon data acquisition.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| TBD | TBD | TBD | 1H | H-2 |

| TBD | TBD | TBD | 1H | H-5 |

| TBD | TBD | TBD | 1H | H-6 |

| TBD | TBD | TBD | 3H | 7-CH₃ |

| TBD | TBD | TBD | 2H | O-CH₂-CH₃ |

| TBD | TBD | TBD | 3H | O-CH₂-CH₃ |

| TBD | TBD | TBD | 1H | 4-OH |

| TBD | TBD | TBD | 1H | N-H |

TBD: To be determined experimentally.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| TBD | C-2 |

| TBD | C-3 |

| TBD | C-4 |

| TBD | C-4a |

| TBD | C-5 |

| TBD | C-6 |

| TBD | C-7 |

| TBD | C-8a |

| TBD | 7-CH₃ |

| TBD | C=O |

| TBD | O-CH₂-CH₃ |

| TBD | O-CH₂-CH₃ |

TBD: To be determined experimentally.

Experimental Protocols

The following protocols describe the methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH, -NH). Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

-

Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral range (e.g., ~5 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.

-

Transmitter Frequency Offset (o1p): Centered at approximately 100 ppm.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.

Application Notes and Protocols for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate as a versatile chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data on the biological activities of its derivatives, and visualizations of relevant synthetic pathways and biological mechanisms.

Introduction

This compound is a key building block in medicinal chemistry, belonging to the 1,8-naphthyridine class of heterocyclic compounds. This scaffold is of significant interest due to the wide range of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] Notably, the 1,8-naphthyridine core is a constituent of several established drugs. The title compound serves as a crucial precursor for the synthesis of a variety of derivatives, such as nalidixic acid analogues, carboxamides, and hydrazides, which have shown promise in preclinical studies.

Physicochemical Properties

| Property | Value |

| CAS Number | 13250-96-9[2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₃[2] |

| Molecular Weight | 232.23 g/mol [2] |

| Appearance | Pale buff, crystalline powder |

| Solubility | Soluble in chloroform, toluene, methanol, and ethanol; sparingly soluble in water and ether. |

Synthesis of this compound

The synthesis of the title compound is commonly achieved through a Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4][5]

Experimental Protocol: Gould-Jacobs Reaction

This protocol describes the synthesis of this compound from 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM).

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether or Dowtherm A

-

Ethanol

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in ethanol. To this solution, add diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the ethanol under reduced pressure to obtain the intermediate, diethyl [(6-methyl-2-pyridyl)amino]methylenemalonate.

-

Cyclization: In a separate flask, heat diphenyl ether (or Dowtherm A) to 240-250 °C.

-

Slowly add the intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature.

-

Add hexane to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with hexane to remove residual diphenyl ether.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Expected Yield: 70-80%

Application as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Synthesis of 1,8-Naphthyridine-3-carboxamide Derivatives

The ethyl ester can be readily converted to carboxamides by reaction with various amines. These carboxamide derivatives have shown significant anticancer and anti-inflammatory activities.[6]

Materials:

-

This compound

-

Substituted aniline or other primary/secondary amine (1.2 equivalents)

-

High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

-

Sodium hydride (NaH) or other suitable base (optional)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask.

-

Add the desired amine (1.2 equivalents) to the solution.

-

If the amine is used as its hydrochloride salt, add a suitable base like triethylamine to liberate the free amine. For less reactive amines, a stronger base like NaH may be required to deprotonate the naphthyridine hydroxyl group.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Nalidixic Acid Analogues

The title compound is a precursor to nalidixic acid, an antibacterial agent. The synthesis involves N-alkylation followed by hydrolysis of the ester.

Materials:

-

This compound

-

Ethyl iodide or diethyl sulfate

-

Potassium carbonate or sodium hydride

-

DMF or acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

N-Ethylation: Suspend this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

-

Add ethyl iodide (1.2 equivalents) and heat the mixture at 60-80 °C for 4-6 hours.

-

Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-ethylated intermediate.

-

Hydrolysis: Dissolve the N-ethylated intermediate in a mixture of ethanol and aqueous NaOH solution (e.g., 10%).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the nalidixic acid analogue.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of 1,8-Naphthyridine-3-carboxamide Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 12 | HBL-100 | Breast | 1.37 | [6] |

| 17 | KB | Oral | 3.7 | [6] |

| 22 | SW-620 | Colon | 3.0 | [6] |

| 14 | HeLa | Cervical | <10 | [7] |

| 15 | HeLa | Cervical | <10 | [7] |

| 16 | HeLa | Cervical | 0.7 | [7] |

| 16 | HL-60 | Leukemia | 0.1 | [7] |